
(R)-Chloropheniramine 3,5-Dinitrobenzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Chloropheniramine 3,5-Dinitrobenzoic Acid is a compound that combines the properties of ®-Chloropheniramine, an antihistamine, with 3,5-Dinitrobenzoic Acid, a compound known for its use in various chemical reactions and applications. This combination results in a compound with unique chemical and biological properties that can be utilized in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Chloropheniramine 3,5-Dinitrobenzoic Acid typically involves the nitration of benzoic acid to produce 3,5-Dinitrobenzoic Acid. This is achieved by reacting benzoic acid with a mixture of concentrated sulfuric acid and nitric acid . The resulting 3,5-Dinitrobenzoic Acid is then coupled with ®-Chloropheniramine through a series of chemical reactions involving the formation of an amide bond.
Industrial Production Methods
Industrial production of 3,5-Dinitrobenzoic Acid involves the nitration of benzoic acid using various nitrating agents such as bismuth nitrate, potassium nitrate, cerium ammonium nitrate, and sodium nitrate . The reaction is typically carried out in the presence of a catalyst like alumina sulfuric acid or polyphosphoric acid . The resulting product is then purified and used in further reactions to produce ®-Chloropheniramine 3,5-Dinitrobenzoic Acid.
化学反応の分析
Types of Reactions
®-Chloropheniramine 3,5-Dinitrobenzoic Acid undergoes several types of chemical reactions, including:
Oxidation: The nitro groups in 3,5-Dinitrobenzoic Acid can be reduced to amino groups under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The aromatic ring in 3,5-Dinitrobenzoic Acid can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Oxidizing agents like potassium permanganate can be used for oxidation reactions . Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride .
Major Products Formed
The major products formed from these reactions include various derivatives of ®-Chloropheniramine 3,5-Dinitrobenzoic Acid, such as amino derivatives from reduction reactions and substituted aromatic compounds from electrophilic substitution reactions .
科学的研究の応用
®-Chloropheniramine 3,5-Dinitrobenzoic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications due to its antihistamine properties.
Industry: Utilized in the production of various chemical products and as a corrosion inhibitor.
作用機序
The mechanism of action of ®-Chloropheniramine 3,5-Dinitrobenzoic Acid involves its interaction with specific molecular targets and pathways. The ®-Chloropheniramine component acts as an antihistamine by blocking histamine receptors, thereby preventing allergic reactions . The 3,5-Dinitrobenzoic Acid component may contribute to the compound’s overall biological activity through its interactions with cellular components and enzymes .
類似化合物との比較
Similar Compounds
3,5-Dinitrobenzoic Acid: Known for its use in chemical synthesis and as a corrosion inhibitor.
®-Chloropheniramine: An antihistamine used to treat allergic reactions.
4-Nitrobenzoic Acid: Used similarly to 3,5-Dinitrobenzoic Acid in chemical synthesis.
Uniqueness
®-Chloropheniramine 3,5-Dinitrobenzoic Acid is unique due to its combination of antihistamine and chemical reactivity properties. This dual functionality makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
1180493-26-8 |
|---|---|
分子式 |
C23H23ClN4O6 |
分子量 |
486.9 g/mol |
IUPAC名 |
(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C16H19ClN2.C7H4N2O6/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-9,11,15H,10,12H2,1-2H3;1-3H,(H,10,11)/t15-;/m1./s1 |
InChIキー |
JSXNSMMRWKWCFR-XFULWGLBSA-N |
異性体SMILES |
CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
正規SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



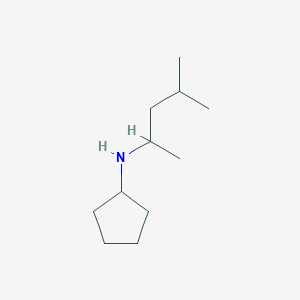
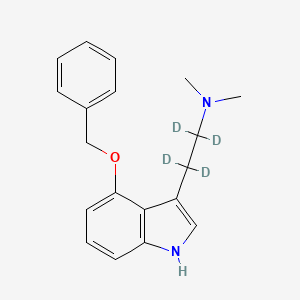
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)
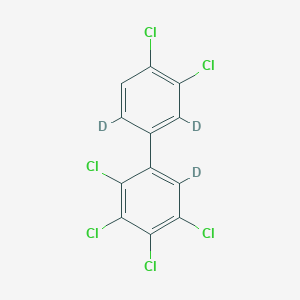
![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)
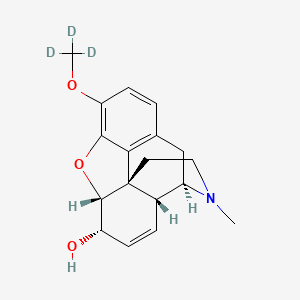

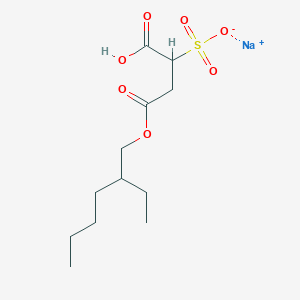
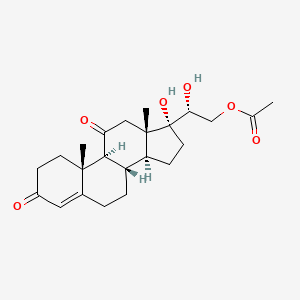
![N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride](/img/structure/B15295550.png)
![(1R,2R,1'R,2'R)-2,2'-{(3-Methylpentane-1,5-diyl)bis[oxy(3-oxopropane-3,1-diyl)]}bis{1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium}](/img/structure/B15295551.png)
